

Application Notes and Protocols for AF-430

Labeling and Imaging

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Compound of Interest

Compound Name: AC-430

Cat. No.: B1440854

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These application notes provide a comprehensive guide to utilizing AF-430, a versatile coumarin-based fluorescent dye, for the labeling and imaging of biomolecules. This document details the dye's spectral properties, protocols for covalent labeling of proteins, and recommended techniques for fluorescent imaging.

Introduction to AF-430

AF-430 is a hydrophilic coumarin dye that exhibits bright green-yellow fluorescence.^[1] Its excitation and emission spectra fall in a unique range between commonly used UV-excited fluorophores and fluorescein.^[1] This characteristic, combined with a large Stokes shift, makes it a valuable tool for multicolor imaging applications, including fluorescence resonance energy transfer (FRET) and stimulated emission depletion (STED) microscopy.^[1] The dye is notably photostable and its fluorescence is independent of pH over a wide range (pH 4-10).^[1] AF-430 is available with various reactive moieties, enabling the labeling of different functional groups on target biomolecules.

Data Presentation: Quantitative Properties of AF-430

The photophysical properties of AF-430 are summarized in the table below. This data is essential for selecting appropriate filter sets and light sources for imaging experiments.

Property	Value	Reference
Maximum Excitation Wavelength ($\lambda_{\text{max,abs}}$)	430 nm	[1]
Maximum Emission Wavelength ($\lambda_{\text{max,em}}$)	542 nm	[1]
Stokes Shift	112 nm	[1]
Recommended Excitation Laser	405 nm	[1]
Recommended STED Depletion Laser	660 nm	[1]
Quantum Yield (Φ_F)	Data not available for AF-430 specifically. Coumarin 1 has a reported quantum yield of 0.73.[2] The sulfo group in AF-430 is suggested to provide a higher quantum yield in aqueous solutions.[1]	
Photostability	Described as a photostable dye.[1] The photobleaching half-life of the general coumarin class of dyes is approximately 25 seconds in a standard glycerol/PBS mounting medium, which can be extended with antifade reagents.[3]	
pH Sensitivity	Fluorescence is independent of pH from pH 4 to 10.[1]	

Experimental Protocols

Detailed protocols for labeling proteins with AF-430 and subsequent imaging are provided below. Two common labeling strategies are presented: targeting primary amines using an N-hydroxysuccinimidyl (NHS) ester and targeting free thiols using a maleimide functional group.

Protocol 1: Labeling of Proteins with AF-430 NHS Ester

This protocol is designed for labeling primary amines (e.g., lysine residues and the N-terminus) on proteins.

Materials:

- Protein of interest (in an amine-free buffer, e.g., PBS)
- AF-430 NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate (NaHCO_3) solution
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

- Protein Preparation:
 - Dissolve the protein in PBS at a concentration of 1-10 mg/mL.[\[4\]](#)
 - Add 1/10th volume of 1 M NaHCO_3 to the protein solution to adjust the pH to 8.0-8.5.[\[5\]](#)
- AF-430 NHS Ester Stock Solution Preparation:
 - Dissolve the AF-430 NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[\[5\]](#)
- Labeling Reaction:

- Add 50 to 100 µg of the AF-430 NHS ester stock solution per 1 mg of protein.[5] A molar excess of 8-fold of the dye to the protein is a good starting point for mono-labeling.[4]
- Gently stir the reaction mixture for 1 hour at room temperature in the dark.[5]
- Purification of the Labeled Protein:
 - Prepare a gel filtration column according to the manufacturer's instructions.
 - Apply the reaction mixture to the column.
 - Elute the labeled protein with PBS. The first colored band to elute is the AF-430 labeled protein.
 - Collect the fractions containing the labeled protein.
- Storage:
 - Store the labeled protein at 4°C for short-term storage or at -20°C in aliquots for long-term storage.[5]

Protocol 2: Labeling of Cell Surface Proteins with AF-430 Maleimide

This protocol is suitable for labeling proteins with accessible cysteine residues (thiols).

Materials:

- Cells expressing the protein of interest
- AF-430 maleimide
- Anhydrous DMSO or DMF
- Degassed buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[6][7]
- Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

Procedure:

- Cell Preparation:
 - Culture cells to the desired confluency.
 - Wash the cells twice with degassed PBS to remove any media components.
- Reduction of Disulfide Bonds (Optional):
 - If targeting internal cysteines that may be involved in disulfide bonds, treat the protein with a reducing agent like TCEP. A 100x molar excess of TCEP for 20 minutes at room temperature is a common starting point.[\[7\]](#) This step is often omitted for labeling accessible surface thiols.
- AF-430 Maleimide Stock Solution Preparation:
 - Dissolve AF-430 maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[\[6\]](#)
- Labeling Reaction:
 - Dilute the AF-430 maleimide stock solution in degassed buffer to the desired final concentration. A typical starting molar ratio of maleimide to protein is 10:1 to 20:1.[\[8\]](#)
 - Incubate the cells with the AF-430 maleimide solution for 2 hours at room temperature or overnight at 4°C, protected from light.[\[8\]](#)
- Washing:
 - Remove the labeling solution and wash the cells three times with PBS to remove any unreacted dye.
- Imaging:
 - The labeled cells are now ready for imaging using fluorescence microscopy.

Protocol 3: Imaging AF-430 Labeled Samples with Confocal Microscopy

General Guidelines:

- **Excitation:** Use a 405 nm laser line. Start with a low laser power (1-5%) and gradually increase to avoid photobleaching and saturation.[\[9\]](#)
- **Emission Detection:** Set the detector to collect emission between 500 nm and 600 nm.
- **Pinhole:** Set the pinhole to 1 Airy unit for optimal confocality.
- **Detector Gain:** Adjust the detector gain (HV) to obtain a good signal-to-noise ratio, avoiding oversaturation of the brightest pixels.[\[10\]](#)
- **Image Acquisition:** Acquire images with appropriate frame size and scan speed to achieve the desired resolution and minimize scan time.

Protocol 4: Imaging AF-430 Labeled Samples with STED Microscopy

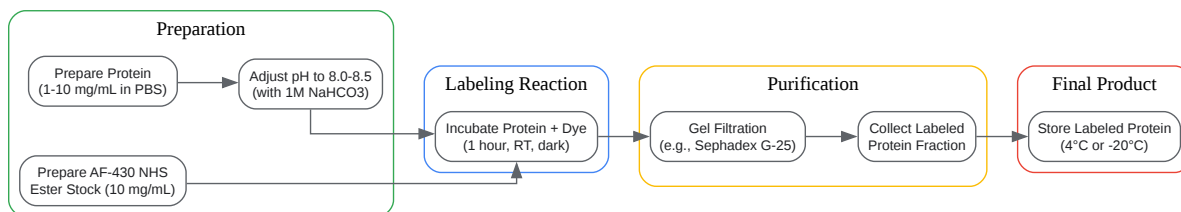
AF-430 is suitable for STED microscopy, a super-resolution technique.

Key Parameters:

- **Excitation Laser:** 405 nm.
- **Depletion Laser:** A 660 nm laser is effective for the stimulated emission depletion of AF-430.[\[1\]](#)
- **Alignment:** Ensure proper alignment of the excitation and depletion laser foci.
- **Depletion Power:** The resolution of STED microscopy is dependent on the depletion laser power. Higher power generally leads to better resolution, but also increases the risk of photobleaching. Optimize the power for your specific sample and imaging needs.

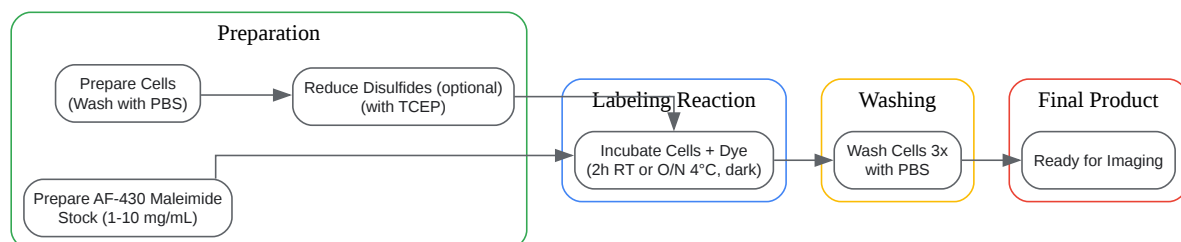
Mandatory Visualizations

Below are diagrams illustrating key workflows and principles described in these application notes.



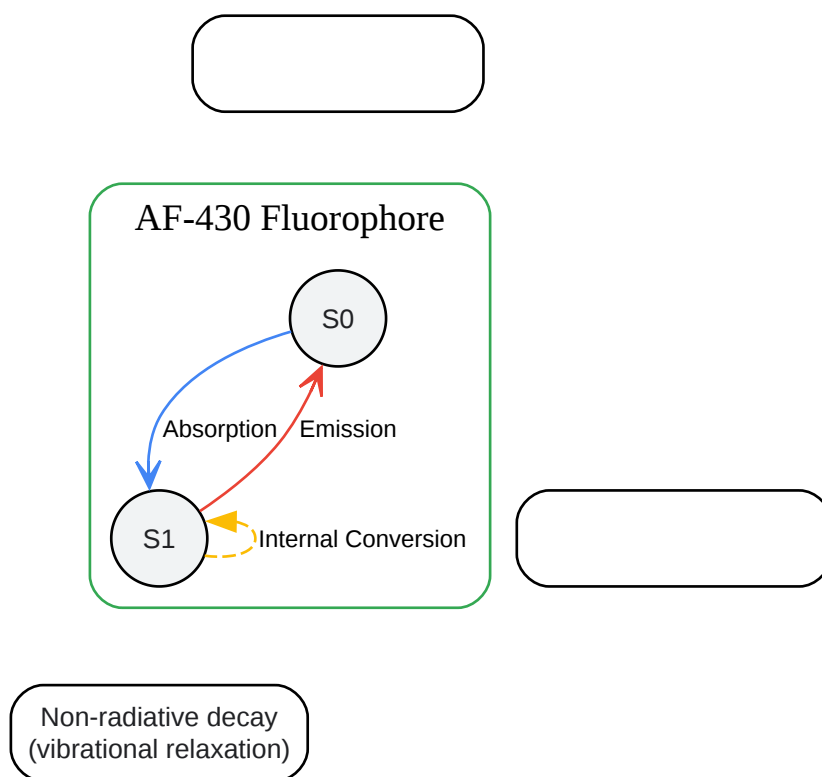
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Caption: Workflow for labeling proteins with AF-430 NHS Ester.



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Caption: Workflow for labeling cell surface proteins with AF-430 Maleimide.



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Caption: Jablonski diagram illustrating the fluorescence process of AF-430.

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